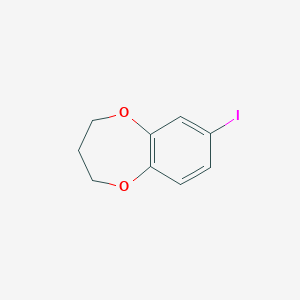

7-iodo-3,4-dihydro-2H-1,5-benzodioxepine

描述

Significance of the 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold in Advanced Synthetic Endeavors

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged structural motif found in a range of biologically active compounds and functional materials. Its unique conformational flexibility, conferred by the seven-membered ring, allows for precise spatial orientation of substituents, which is crucial for interactions with biological targets.

Table 1: Applications of the 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold

| Field | Significance |

| Medicinal Chemistry | The scaffold is a key component in the synthesis of various pharmaceutical agents. Derivatives have shown potential anti-anxiety, anti-inflammatory, and antimicrobial properties. ontosight.ai It is considered a valuable starting material for the development of novel therapeutic agents targeting a variety of diseases. |

| Agrochemicals | This heterocyclic system is utilized as an intermediate in the production of new agrochemical products, contributing to the development of more effective and selective pesticides and herbicides. |

| Materials Science | In the realm of materials science, the benzodioxepine structure is explored for its potential in creating advanced polymers and coatings. Its inherent stability and reactivity can be harnessed to enhance the performance and durability of materials. |

The versatility of this scaffold makes it a focal point of research for chemists aiming to construct complex molecules with tailored properties. Its derivatives are often pursued for their potential applications in various fields, driving the need for efficient and regioselective synthetic methodologies.

Overview of Halogenated Heterocyclic Systems as Versatile Intermediates in Chemical Transformations

Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis. The presence of a halogen atom on a heterocyclic ring system dramatically influences its reactivity and provides a handle for a wide array of chemical modifications.

Halogens, particularly iodine, are excellent leaving groups in nucleophilic substitution reactions and are highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the straightforward introduction of diverse functional groups and the construction of complex molecular architectures from relatively simple halogenated precursors.

The strategic placement of a halogen atom on a heterocyclic scaffold allows for its use as a versatile intermediate, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery and for the fine-tuning of material properties.

Specific Research Interest in 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine as a Strategic Chemical Synthon

The compound this compound has garnered specific research interest due to the strategic positioning of the iodine atom on the benzodioxepine framework. This particular isomer is a valuable synthon for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 306934-90-7 |

| Molecular Formula | C₉H₉IO₂ |

| Purity | 97% |

The iodine atom at the 7-position is particularly well-suited for participating in cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this specific location. This regioselectivity is highly desirable in multi-step syntheses, as it avoids the formation of unwanted isomers and simplifies purification processes.

The ability to functionalize the 7-position of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold through the intermediacy of the iodo-derivative is of paramount importance for the development of new compounds with tailored biological activities or material properties. Researchers can leverage the reactivity of the carbon-iodine bond to systematically modify the structure and explore its impact on the desired application. This makes this compound a key strategic intermediate in the synthesis of novel and complex molecules built upon the benzodioxepine core.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZHAPZOOAJDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)I)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380043 | |

| Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-90-7 | |

| Record name | 3,4-Dihydro-7-iodo-2H-1,5-benzodioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Iodo 3,4 Dihydro 2h 1,5 Benzodioxepine

Genesis of the 3,4-Dihydro-2H-1,5-benzodioxepine Core Structure

The formation of the seven-membered heterocyclic ring system is a critical first step. Various strategies have been developed to construct this 1,5-benzodioxepine skeleton, often starting from catechol or its derivatives.

Cyclization Strategies for Seven-Membered Ethers

The synthesis of seven-membered ethers, such as the oxepane (B1206615) ring in benzodioxepines, can be challenging due to unfavorable entropic factors and potential side reactions. However, several effective cyclization strategies have been established.

One of the most common methods is the Williamson ether synthesis , which involves the reaction of a catechol-derived bis-nucleophile with a suitable dielectrophile. This typically involves reacting a catechol with a three-carbon dielectrophile, such as 1,3-dihalopropane or related synthons, under basic conditions to facilitate the double ether linkage and form the seven-membered ring.

Another classical approach is the Dieckmann condensation . This intramolecular reaction can be adapted for the synthesis of benzodioxepinone precursors, which can then be reduced to the desired benzodioxepine. core.ac.uk For instance, the synthesis of Calone 1951®, a related methyl-substituted benzodioxepinone, utilizes this pathway. core.ac.ukresearchgate.net

More contemporary methods often employ transition metal catalysis. Palladium(II)-catalyzed intramolecular cyclization of diol derivatives has been shown to be an efficient method for creating seven-membered cyclic ethers, often proceeding without the need for high-dilution conditions that are typically required to favor cyclization over polymerization. clockss.orgresearchgate.net Other strategies include the reductive cyclization of hydroxy ketones and the cyclodehydration of diols. nih.gov

| Cyclization Strategy | Description | Key Reagents/Conditions | Reference |

| Williamson Ether Synthesis | Reaction of a catechol with a 1,3-dielectrophile. | Catechol, 1,3-dihalopropane, Base (e.g., K₂CO₃, NaH) | core.ac.uk |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Diester precursor, Strong Base (e.g., NaH, NaOEt) | core.ac.ukresearchgate.net |

| Palladium-Catalyzed Cyclization | Intramolecular O-alkylation of an alcohol onto an activated double bond. | Diol precursor, Pd(II) catalyst (e.g., PdCl₂(PhCN)₂) | clockss.orgresearchgate.net |

| Reductive Cyclization | Cyclization of a hydroxy ketone using a reducing agent. | Hydroxy ketone, Et₃SiH, TMSOTf | nih.gov |

Stereochemical Control and Regioselectivity in Benzodioxepine Ring Formation

Achieving specific stereochemistry and regioselectivity is paramount when synthesizing complex molecules. In the context of the 3,4-dihydro-2H-1,5-benzodioxepine core, these factors are primarily controlled by the nature and position of substituents on the starting materials.

When substituted catechols are used, the regioselectivity of the cyclization can be influenced by both steric and electronic effects of the substituent. For example, in Williamson ether synthesis-type reactions, the relative nucleophilicity of the two hydroxyl groups on the catechol can dictate the initial site of alkylation, although this is often less of a concern with symmetrical dielectrophiles.

For syntheses that build chirality into the seven-membered ring, stereochemical control is crucial. Methods such as the Sharpless asymmetric dihydroxylation can be used to create chiral diols as precursors, which then undergo cyclization to form enantiomerically enriched benzodioxepines. mdpi.com The regioselectivity of subsequent reactions, such as the ring-opening of epoxides introduced onto the aliphatic portion of the ring, is often governed by steric hindrance, leading to highly predictable outcomes. mdpi.com Computational studies, often using Density Functional Theory (DFT), can help predict and understand the kinetic and thermodynamic factors that control regioselectivity in such ring-closing reactions. rsc.org

Directed C7 Iodination Protocols

Once the 3,4-dihydro-2H-1,5-benzodioxepine skeleton is in place, the next step is the introduction of an iodine atom at the C7 position of the aromatic ring. The ether linkages at positions 1 and 5 are ortho-, para-directing, activating the C7 position (para to the C1 oxygen) for electrophilic substitution.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic substitution is the most direct method for iodinating the electron-rich aromatic ring of the benzodioxepine. Since elemental iodine (I₂) itself is generally not electrophilic enough to react with aromatic rings, it is typically used in conjunction with an oxidizing agent. libretexts.org This combination generates a more potent electrophilic iodine species, often represented as I⁺.

Common iodinating systems include:

Iodine and an oxidizing agent: Reagents like nitric acid, hydrogen peroxide, or iodic acid (HIO₃) can be used to oxidize I₂ to a more electrophilic state. nih.govwikipedia.org

N-Iodosuccinimide (NIS): NIS is a convenient and widely used source of electrophilic iodine. The reaction is often catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent can serve as an effective iodine source, sometimes activated by catalysts like thiourea (B124793) or disulfides. organic-chemistry.org

These reactions are generally regioselective, with the iodine atom being directed to the most activated positions on the aromatic ring. For the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine, the C7 position is electronically favored for substitution.

| Iodinating Reagent System | Description | Typical Conditions | Reference |

| I₂ / Oxidizing Agent | Generates a potent electrophilic iodine species (e.g., I⁺) in situ. | I₂, H₂O₂, H₂SO₄ or HNO₃ | libretexts.orgwikipedia.org |

| N-Iodosuccinimide (NIS) | A mild and stable source of electrophilic iodine. | NIS, Trifluoroacetic acid (catalyst), Acetonitrile (B52724) (solvent) | organic-chemistry.org |

| Iodic Acid / Sulfuric Acid | A powerful iodinating mixture capable of iodinating deactivated arenes. | HIO₃, Acetic Acid, H₂SO₄ | nih.gov |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An alternative stable iodine source, often used with a catalyst. | DIH, Thiourea catalyst, Acetonitrile (solvent) | organic-chemistry.org |

Transition Metal-Catalyzed Halogenation at the Aromatic C7 Position

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. researchgate.net These methods can offer high regioselectivity, often controlled by a directing group. While the inherent electronic bias of the benzodioxepine system already favors the C7 position, catalytic methods can enhance this selectivity and often proceed under milder conditions.

Palladium, rhodium, and iridium complexes are commonly employed for C-H functionalization. mdpi.comnih.gov The reaction typically involves the coordination of the metal to the substrate, followed by C-H bond cleavage to form a cyclometalated intermediate. This intermediate then reacts with an iodine source (e.g., N-iodosuccinimide or diaryliodonium salts) to deliver the iodine atom to the specific carbon, regenerating the catalyst in the process. nih.gov While specific examples for 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine are not extensively documented, the principles of directed C-H halogenation are broadly applicable to this substrate. mdpi.com

Iodination via Organometallic Intermediates at the C7 Position

A classic and reliable strategy for regioselective halogenation involves a two-step process: formation of an organometallic intermediate followed by quenching with an electrophilic iodine source. This method provides excellent control over the position of iodination.

The process begins with the regioselective metalation of the aromatic ring. This is typically achieved through directed ortho-metalation if a suitable directing group is present, or by halogen-metal exchange if a bromo or chloro precursor is available at the C7 position. For the benzodioxepine ring itself, direct lithiation can be achieved using a strong base like n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like TMEDA, to generate an aryllithium species at the C7 position.

Once the organometallic intermediate (e.g., an aryllithium or Grignard reagent) is formed at the C7 position, it is treated with an electrophilic iodine source. Molecular iodine (I₂) is the most common reagent for this purpose. The nucleophilic carbon of the organometallic species attacks the iodine, displacing iodide and forming the desired C-I bond with high fidelity.

Advanced Synthetic Approaches to this compound

Recent advancements in organic synthesis have focused on developing more streamlined and efficient processes. For a molecule like this compound, this involves exploring one-pot reactions and continuous flow manufacturing to reduce waste, improve safety, and increase throughput.

While a specific one-pot synthesis for this compound is not extensively documented, a hypothetical approach can be conceptualized based on established methodologies for related benzodioxane and benzoxazine (B1645224) analogues. nih.govresearchgate.net Such a process could involve the simultaneous or sequential addition of 4-iodocatechol, a suitable three-carbon dielectrophile (e.g., 1,3-dihalopropane or a related synthon), and a catalyst in a single reaction vessel. The choice of catalyst and reaction conditions would be crucial to control regioselectivity and minimize side reactions.

Table 1: Hypothetical One-Pot Synthesis Strategy for this compound

| Step | Reactants | Reagents/Catalyst | Transformation |

| 1 | 4-Iodocatechol, 1,3-Dibromopropane | Base (e.g., K₂CO₃, Cs₂CO₃) | Williamson ether synthesis (double alkylation) |

| 2 | - | Phase Transfer Catalyst (optional) | Facilitation of the reaction between aqueous and organic phases |

| 3 | - | Solvent (e.g., DMF, Acetonitrile) | Reaction medium |

This one-pot approach would eliminate the need to isolate intermediate mono-alkylated species, thereby streamlining the synthesis. The success of such a strategy would depend on optimizing the reaction parameters to favor the desired cyclization over polymerization or other side reactions.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules. azolifesciences.comnih.gov This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in flow reactors enables efficient heat and mass transfer, leading to improved reaction yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. azolifesciences.comresearchgate.net

The synthesis of various heterocyclic compounds, including benzodiazepines, has been successfully translated from batch to continuous flow processes. researchgate.netresearchgate.net These flow syntheses often involve multiple steps, such as reaction, in-line workup, and purification, integrated into a single continuous operation. For the production of this compound, a continuous flow setup could be designed to perform the key cyclization reaction.

A solution of 4-iodocatechol and a suitable base could be mixed in-line with a stream of a di-electrophilic coupling partner, such as 1,3-dibromopropane, in a heated flow reactor. The product stream could then be passed through a purification module, such as a scavenger resin to remove unreacted starting materials or a liquid-liquid extraction unit, before collection. This approach would allow for rapid optimization of reaction conditions and could be readily scaled up by extending the operation time.

Table 2: Conceptual Continuous Flow Process Parameters for the Synthesis of this compound

| Parameter | Proposed Value/Range | Rationale |

| Reactor Type | Packed-bed or microreactor | High heat and mass transfer efficiency |

| Temperature | 80-150 °C | To accelerate the reaction rate |

| Residence Time | 5-30 minutes | To ensure complete conversion |

| Reagent Concentration | 0.1-1.0 M | To optimize throughput and minimize side reactions |

| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | To ensure solubility of reactants and reagents |

| In-line Purification | Scavenger resin or liquid-liquid extraction | To remove impurities and unreacted starting materials |

The implementation of continuous flow chemistry could offer a safer, more efficient, and scalable manufacturing process for this compound compared to traditional batch methods.

Purification and Isolation Methodologies for this compound

The purification and isolation of the final product are critical steps to ensure high purity, which is essential for its intended applications. For iodo-substituted aromatic compounds and benzodioxepine derivatives, a combination of chromatographic and non-chromatographic techniques is typically employed.

The crude product from the synthesis of this compound is likely to contain unreacted starting materials, reagents, and potential side products. A common initial workup involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer is then dried and concentrated.

Chromatographic Methods:

Column Chromatography: This is a widely used technique for the purification of organic compounds. mdpi.comgoogle.com For this compound, silica (B1680970) gel would be a suitable stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in separating the desired product from less polar and more polar impurities. The stability of iodo-substituted compounds on different stationary phases should be considered to avoid degradation during purification. jove.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be a valuable tool. It allows for the separation of compounds based on their differential migration on a silica gel plate.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water would be a typical choice.

Non-Chromatographic Methods:

Crystallization: If the product is a solid, crystallization is an excellent method for purification. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically.

Supported Liquid Extraction (SLE): This technique uses an inert support to immobilize the aqueous phase while the organic phase containing the product flows through. It is an effective method for removing aqueous-soluble impurities. nih.gov

Solid-Phase Extraction (SPE): SPE can be used to either retain the desired product on a solid sorbent while impurities are washed away, or to retain impurities while the product passes through. nih.gov

Table 3: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Column Chromatography | Adsorption and partitioning | High resolution, scalable | Can be time-consuming, uses large solvent volumes |

| Crystallization | Differential solubility | Can provide very high purity, scalable | Not suitable for oils or amorphous solids, requires solvent screening |

| Preparative HPLC | Partitioning | Excellent separation, high purity | Expensive, limited scalability |

| Extraction (LLE/SLE) | Partitioning between immiscible phases | Good for initial cleanup, removes bulk impurities | Limited resolution for closely related compounds |

The selection of the most appropriate purification strategy will depend on the scale of the synthesis, the nature of the impurities, and the required final purity of this compound. Often, a combination of these techniques is necessary to achieve the desired level of purity.

Reactivity and Derivatization of 7 Iodo 3,4 Dihydro 2h 1,5 Benzodioxepine in Organic Synthesis

Cross-Coupling Reactions Involving the C-I Bond at C7

The carbon-iodine bond at the C7 position is the most reactive site for oxidative addition to low-valent transition metals, such as palladium(0), making it an ideal substrate for a range of cross-coupling reactions. This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov The high reactivity of the C-I bond in 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine makes it an excellent substrate for these reactions. This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The selection of the catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 7-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 7-(4-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine | Good |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the iodo-benzodioxepine to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The high reactivity of the aryl-iodo bond facilitates the initial oxidative addition step. nih.gov

Heck and Sonogashira Coupling Reactions for Alkene and Alkyne Introduction

The Heck reaction enables the introduction of alkenyl groups at the C7 position through the palladium-catalyzed coupling of the iodo-benzodioxepine with an alkene. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, the Sonogashira coupling is utilized to introduce alkynyl functionalities. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine. nih.gov

Table 2: Heck and Sonogashira Coupling Reactions

| Coupling Partner | Reaction Type | Catalyst System | Base | Product |

|---|---|---|---|---|

| Styrene | Heck | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 7-Styryl-3,4-dihydro-2H-1,5-benzodioxepine |

This table represents typical reactants and conditions for these coupling reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for constructing arylamines. rug.nl this compound can be effectively coupled with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. wikipedia.orgnih.gov

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a strong base. nih.govresearchgate.net

Table 3: Buchwald-Hartwig Amination Conditions

| Amine | Palladium Precursor | Ligand | Base | Solvent |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane |

This table illustrates common catalytic systems used in Buchwald-Hartwig amination.

The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine. wikipedia.org

Carbonylative Cross-Coupling and Other Functionalizations

Carbonylative cross-coupling reactions introduce a carbonyl group at the C7 position by incorporating carbon monoxide into the reaction. nih.gov For instance, in a carbonylative Suzuki-Miyaura reaction, this compound can react with a boronic acid and carbon monoxide to yield an aryl ketone. mdpi.com Similarly, aminocarbonylation, in the presence of an amine and carbon monoxide, leads to the formation of an amide. nih.gov

Other functionalizations of the C-I bond can also be achieved, such as cyanation reactions to introduce a nitrile group, which can serve as a precursor for carboxylic acids, amines, or other functionalities. nih.gov

Nucleophilic Substitution Reactions at the C7 Position of the Iodinated Scaffold

Direct nucleophilic aromatic substitution (SNAr) at the C7 position of this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The benzodioxepine ring itself is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. Therefore, palladium-catalyzed methods like the Buchwald-Hartwig amination are the preferred routes for introducing nitrogen nucleophiles.

Electrophilic Transformations of the Iodinated Aromatic System (Post-Iodine Removal/Replacement)

Once the iodine atom at the C7 position has been replaced through one of the cross-coupling reactions mentioned above, the resulting functionalized 3,4-dihydro-2H-1,5-benzodioxepine can undergo further electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring will determine the position of the incoming electrophile. The dioxepine ring is generally considered to be an ortho, para-directing group due to the electron-donating nature of the oxygen atoms.

For example, nitration or bromination of a 7-aryl-3,4-dihydro-2H-1,5-benzodioxepine would likely lead to substitution at the positions ortho or para to the oxygen atoms of the dioxepine ring, depending on the electronic nature of the newly introduced aryl group.

Structural Elucidation and Spectroscopic Characterization of 7 Iodo 3,4 Dihydro 2h 1,5 Benzodioxepine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the complete molecular connectivity.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and the aliphatic protons of the dioxepine ring. The aromatic region will show signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the presence of the iodine atom and the dioxepine ring, these protons will experience different shielding effects, leading to a complex splitting pattern. The protons of the ethylenedioxy bridge in the dioxepine ring will appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the iodine substituent and the oxygen atoms of the dioxepine ring. The carbon attached to the iodine atom is expected to show a significantly lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine. The aliphatic carbons of the ethylenedioxy group will appear at higher field.

Predicted NMR Data for this compound:

Note: The following data is predicted using computational NMR prediction tools and may vary from experimental values.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.25 | d | 2.0 |

| H-8 | 7.10 | dd | 8.5, 2.0 |

| H-9 | 6.75 | d | 8.5 |

| H-2/H-4 | 4.20 | t | 5.5 |

| H-3 | 2.20 | quintet | 5.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5a | 150.0 |

| C-9a | 145.0 |

| C-8 | 130.0 |

| C-6 | 125.0 |

| C-9 | 118.0 |

| C-7 | 90.0 |

| C-2/C-4 | 70.0 |

| C-3 | 30.0 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. nmrdb.org For this compound, COSY would show correlations between the adjacent aromatic protons (H-8 and H-9) and between the vicinal aliphatic protons in the dioxepine ring (H-2 with H-3, and H-3 with H-4). nmrdb.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. youtube.com It is a crucial tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.20 ppm would correlate with the carbon signal at ~70.0 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations would be expected from the aliphatic protons (H-2/H-4) to the aromatic carbons (C-5a/C-9a) and from the aromatic protons to other carbons in the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for establishing the basic connectivity of a rigid molecule like this, it can be useful for confirming stereochemistry in more complex derivatives.

Iodine has one NMR active nucleus, ¹²⁷I, which is a quadrupolar nucleus (spin I = 5/2). acdlabs.com The interaction of the nuclear quadrupole moment with the local electric field gradient leads to very broad NMR signals, often making detection and interpretation challenging. acdlabs.com The line width of the ¹²⁷I signal is highly dependent on the symmetry of the iodine's electronic environment. acdlabs.com In organo-iodine compounds where the iodine is covalently bonded to a carbon, the signals are generally extremely broad and often undetectable with standard high-resolution NMR spectrometers. acdlabs.com Therefore, while theoretically possible, direct ¹²⁷I NMR spectroscopy is not a practical or commonly used method for the routine characterization of compounds like this compound. The influence of the iodine atom is more readily observed through its effect on the ¹³C chemical shifts.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₉IO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Exact Mass (m/z) |

| [M]⁺ | 275.9647 |

| [M+H]⁺ | 276.9725 |

| [M+Na]⁺ | 298.9544 |

The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the mass spectrum, as no significant isotopic peaks from the halogen will be observed.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways.

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion ([M]⁺) of this compound would likely involve the following key steps:

Loss of the iodine atom: Cleavage of the C-I bond is a common fragmentation pathway for iodoaromatic compounds, leading to a prominent peak at m/z [M-I]⁺.

Fragmentation of the dioxepine ring: The seven-membered ring can undergo various cleavages. A common pathway for similar benzodioxepine derivatives involves the loss of ethylene (B1197577) oxide (C₂H₄O) or related fragments.

Retro-Diels-Alder (RDA) type fragmentation: Although less common for this specific ring system, RDA-type reactions can sometimes be observed, leading to the cleavage of the dioxepine ring.

Table 4: Predicted Key Fragment Ions in Tandem Mass Spectrometry

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [C₉H₉O₂]⁺ | 149.0603 | Loss of I• |

| [C₇H₅IO]⁺ | 231.9358 | Loss of C₂H₄O |

| [C₆H₄I]⁺ | 202.9358 | Loss of C₃H₅O₂• |

The detailed analysis of these fragmentation patterns, in conjunction with the high-resolution mass data, provides conclusive evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

A detailed analysis of the characteristic infrared absorption bands for this compound cannot be provided without experimental data. A hypothetical spectrum would be expected to show characteristic peaks for C-H aromatic and aliphatic stretching, C-O-C ether linkages, and C-I stretching, but specific wavenumbers are not available.

X-ray Crystallography for Definitive Solid-State Structure Determination

No crystallographic data for this compound is present in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic resources. Consequently, a definitive determination of its solid-state structure is not possible at this time.

Analysis of Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, an analysis of the crystal packing and intermolecular interactions, such as potential halogen bonding involving the iodine atom, cannot be conducted.

Precision Measurement of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles for this compound is contingent on X-ray crystallographic analysis, which has not been reported.

Computational and Theoretical Investigations of 7 Iodo 3,4 Dihydro 2h 1,5 Benzodioxepine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a workhorse of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting energy value provides a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital Analysis and Charge Distribution

The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, understanding the distribution of electron density across the molecule is key to predicting its behavior in chemical reactions. Methods such as Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and the nature of the bonding within the molecule. For this compound, this analysis would reveal the partial charges on each atom, highlighting potential sites for electrophilic or nucleophilic attack.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to identify characteristic functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule and its derivatives.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. researchgate.net An MD simulation would reveal the accessible conformations of the flexible seven-membered dioxepine ring in this compound and the energetic barriers between them. This provides a more realistic understanding of the molecule's behavior in solution or within a biological environment.

In Silico Elucidation of Reaction Mechanisms for Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This approach could be used to study the synthetic transformations involving this compound, for example, in palladium-catalyzed cross-coupling reactions where the iodine substituent is a reactive handle. Such studies provide valuable information for optimizing reaction conditions and predicting the formation of byproducts.

Computational Design Principles for Novel Benzodioxepine Analog Development

The principles of computational drug design can be applied to develop novel analogs of this compound with desired properties. mdpi.com By establishing a quantitative structure-activity relationship (QSAR) or by using structure-based design methods like molecular docking, new derivatives with potentially enhanced biological activity can be proposed. researchgate.netmdpi.com For instance, computational approaches are used to design analogs that can fit into the binding pocket of a specific protein target. researchgate.netnih.gov This in silico screening process can significantly reduce the time and cost associated with the discovery of new drug candidates. nih.govmdpi.com

Advanced Research Applications and Future Directions in Chemical Science

Utility of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine as a Core Synthon in Complex Chemical Synthesis

The primary potential of this compound in complex chemical synthesis lies in its nature as an aryl iodide. The carbon-iodine bond is a versatile functional group that serves as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions. This positions the molecule as a valuable building block, or synthon, for the assembly of more elaborate molecular architectures.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reagents/Catalysts | Potential Product Class |

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst, Base | Biaryl-benzodioxepines |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper co-catalyst, Base | Alkynyl-benzodioxepines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand, Base | Amino-benzodioxepines |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl-benzodioxepines |

| Stille Coupling | Organostannanes, Palladium catalyst | Stannyl-benzodioxepines |

The introduction of new substituents at the 7-position of the benzodioxepine ring via these methods would allow for the systematic modification of a compound's steric and electronic properties. This is a fundamental strategy in medicinal chemistry for optimizing the biological activity of a lead compound. However, specific examples of these reactions being carried out on this compound are not readily found in the scientific literature.

Development of Novel Reagents and Catalysts Employing the Iodinated Benzodioxepine Scaffold

The iodinated benzodioxepine scaffold could theoretically be incorporated into the design of novel reagents and catalysts. For instance, the iodine atom could be oxidized to a hypervalent state, creating a platform for new types of oxidizing agents or electrophilic group transfer reagents. Hypervalent iodine reagents are known for their low toxicity and mild reaction conditions compared to some heavy metal-based reagents.

Furthermore, the benzodioxepine moiety could be functionalized to act as a ligand for transition metals, potentially leading to new catalysts with unique reactivity or selectivity. The seven-membered dioxepine ring imparts a specific conformational rigidity and electronic environment that could influence the catalytic cycle of a coordinated metal center. Again, it must be stressed that these are hypothetical applications, as there is no current body of research demonstrating the development of such reagents or catalysts from this compound.

Strategies for Diversity-Oriented Synthesis (DOS) of Benzodioxepine Derivatives

Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to create libraries of structurally diverse small molecules to probe biological systems. The this compound scaffold is, in principle, an excellent starting point for a DOS campaign.

A hypothetical DOS strategy could involve a series of branching reaction pathways starting from the common iodinated precursor. For example, a portion of the starting material could undergo a Suzuki coupling with a variety of boronic acids, while another portion could be subjected to Sonogashira coupling with a range of terminal alkynes. The resulting products could then be further diversified through reactions targeting other positions on the benzodioxepine ring or the newly introduced substituents. This would rapidly generate a library of compounds with significant structural variation around a common core. While the principles of DOS are well-established, their specific application starting from this compound is not documented.

Exploration of Unique Structural Motifs and Their Integration into Macromolecular Systems

The integration of unique small molecule motifs into macromolecules, such as polymers, is a growing area of materials science. The benzodioxepine unit could be incorporated into a polymer backbone or as a pendant group, potentially imparting specific properties to the resulting material, such as altered thermal stability, solubility, or optical properties.

The iodo-functionality of this compound would be instrumental in this context. For instance, it could serve as a site for polymerization reactions, such as in the formation of conjugated polymers via cross-coupling polymerization techniques. Such materials could have applications in organic electronics. However, the synthesis and characterization of polymers derived from this specific monomer have not been reported.

常见问题

Basic Questions

1. Synthetic Methodologies Q: What are the established synthetic routes for 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, and how can researchers optimize yield and purity? A: The synthesis of benzodioxepine derivatives often involves halogenation or coupling reactions. For the iodo-substituted variant, a copper-catalyzed domino ring-opening and cyclization strategy (used for analogous benzoxazines) can be adapted . Key steps include:

- Iodination: Direct electrophilic substitution on the parent benzodioxepine scaffold using iodine or iodinating agents like N-iodosuccinimide (NIS).

- Catalytic coupling: Copper(I) catalysts (e.g., CuI) enable Goldberg coupling for regioselective functionalization .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity. Yield optimization requires inert conditions (argon/nitrogen) and precise stoichiometric control of reagents .

2. Structural Characterization Q: Which analytical techniques are critical for confirming the structure of this compound? A: Multi-modal characterization is essential:

- NMR Spectroscopy: H and C NMR confirm the benzodioxepine scaffold and iodine substitution. H NMR typically shows resonances for the dihydro-oxepine protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~318 g/mol for CHIO) .

- X-ray Crystallography: Resolves iodine positioning and ring conformation, though crystallization may require slow evaporation in dichloromethane/hexane .

3. Key Physicochemical Properties Q: What are the critical physicochemical properties of this compound, and how do they influence experimental design? A: Key properties include:

- Molecular Weight: ~318 g/mol (calculated from the parent structure CHO with iodine substitution).

- Solubility: Low polarity (soluble in DCM, THF; sparingly soluble in water). This necessitates lipophilic solvent systems for biological assays .

- Stability: Susceptible to photodegradation (due to iodine’s labile bond) and oxidation. Store in amber vials under inert gas at –20°C .

Advanced Research Questions

4. Biological Activity Profiling Q: How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting enzymes like topoisomerases? A:

- Assay Selection: Use relaxation assays (for topoisomerase I inhibition) and EMSA (electrophoretic mobility shift assay) to assess DNA-enzyme interactions .

- Dose-Response Studies: Test concentrations from 1 nM to 100 µM to determine IC values. Include camptothecin as a positive control .

- Cellular Models: Validate in cancer cell lines (e.g., HeLa) with cytotoxicity assays (MTT or Alamar Blue). Pair with siRNA knockdown to confirm target specificity .

5. Data Contradiction Analysis Q: How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound derivatives? A:

- Reproducibility Checks: Replicate experiments under identical conditions (solvent purity, catalyst batch, temperature control) .

- Analytical Validation: Cross-verify NMR and HRMS data with independent labs. Use X-ray crystallography to resolve structural ambiguities .

- Meta-Analysis: Compare datasets across publications, noting variables like reaction time, solvent polarity, and iodine source .

6. Structure-Activity Relationship (SAR) Studies Q: What strategies are effective for SAR studies on this compound analogs? A:

- Systematic Substitution: Introduce halogens, alkyl groups, or sulfonamides at positions 2, 3, or 7. For example, sulfonamide derivatives (e.g., CHNOS) enhance solubility and binding affinity .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict interactions with targets like topoisomerase I. Prioritize analogs with high docking scores for synthesis .

7. Handling Stability Challenges Q: What protocols mitigate instability issues during storage and handling of this compound? A:

- Storage: Use amber glassware, argon atmosphere, and temperatures ≤ –20°C to prevent photolytic/oxidative degradation .

- In Situ Stabilization: Add antioxidants (e.g., BHT at 0.01% w/v) to stock solutions. Avoid prolonged exposure to light during assays .

8. Advanced Characterization Techniques Q: Which advanced techniques resolve ambiguities in the electronic or conformational properties of this compound? A:

- X-ray Crystallography: Resolves iodine’s spatial orientation and ring puckering .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis sets .

- HPLC-MS Coupling: Quantifies degradation products under stress conditions (heat, light) .

9. Green Synthesis Approaches Q: How can researchers adopt sustainable synthesis methods for this compound? A:

- Solvent Selection: Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalysis: Use recyclable copper nanoparticles (CuNPs) for coupling steps to reduce waste .

- Microwave-Assisted Synthesis: Shorten reaction times (10–15 min vs. 24 h) and improve energy efficiency .

10. Cross-Disciplinary Applications Q: What emerging applications exist for this compound in fields beyond medicinal chemistry? A:

- Materials Science: As a ligand for metal-organic frameworks (MOFs) due to its rigid scaffold and iodine’s polarizability .

- Chemical Biology: Photoaffinity probes for target identification via iodinated aryl azide crosslinking .

- Neuroscience: TRPM2 channel modulation (inspired by benzodioxepine analogs in ischemic injury studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。